N1-(2-chlorobenzyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide
Description
N1-(2-chlorobenzyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide is an oxalamide derivative characterized by a 2-chlorobenzyl group at the N1 position and a piperidin-4-ylmethyl moiety substituted with a 2-(methylthio)benzyl group at the N2 position. While direct data on this compound’s synthesis or activity are absent in the provided evidence, its structural features align with oxalamides studied for antiviral, flavoring, and metabolic properties.
Properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O2S/c1-30-21-9-5-3-7-19(21)16-27-12-10-17(11-13-27)14-25-22(28)23(29)26-15-18-6-2-4-8-20(18)24/h2-9,17H,10-16H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPNNESQUVJNAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorobenzyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the chlorobenzyl intermediate: This step involves the chlorination of benzyl compounds under controlled conditions.
Introduction of the methylthio group: This can be achieved through a nucleophilic substitution reaction where a methylthio group is introduced to the benzyl intermediate.
Formation of the piperidinylmethyl intermediate: This involves the synthesis of a piperidine derivative, which is then reacted with the benzyl intermediate.
Coupling with oxalamide: The final step involves coupling the piperidinylmethyl intermediate with oxalamide under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorobenzyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorobenzyl group can be reduced to form benzyl derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(2-chlorobenzyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-chlorobenzyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
Spectroscopic Data
- LC-MS : Analogs exhibit [M+H]+ peaks matching calculated values (e.g., compound 13: 479.12 vs. calc. 478.14 ()). The target’s molecular weight (~535 g/mol) would likely align with such trends .
- NMR : Piperidine and methylthio signals in the target would resemble piperidinyl (δH 1.10–2.20) and thioether (δC ~15–20 ppm) resonances in analogs .
Antiviral Potential
- BNM-III-170 () demonstrates oxalamides’ utility as HIV entry inhibitors. The target’s piperidine-thioether group may mimic CD4-binding motifs, though activity depends on precise stereochemistry .
- Compound 13 () showed antiviral activity, suggesting chloroaromatic substituents contribute to target engagement .
Toxicological and Metabolic Profiles
Metabolism
- Hepatic Stability : N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide () undergoes rapid hepatic metabolism without amide cleavage. The target’s methylthio group may slow oxidation compared to methoxy analogs .
- Amide Hydrolysis: No hydrolysis observed in S336 (), suggesting the target’s amide bond may also remain intact, enhancing metabolic stability .
Biological Activity
N1-(2-chlorobenzyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by a piperidine ring and oxalamide functional groups, positions it as a candidate for various biological applications, including therapeutic interventions for autoimmune diseases and infections. This article reviews the biological activity of this compound, synthesizing data from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is . The structure includes several pharmacologically relevant moieties:
- Piperidine ring : Associated with various therapeutic effects, including anesthetic activity and enzyme inhibition.
- Oxalamide group : Known for its role in drug development due to its ability to interact with biological targets.
- Chlorobenzyl and methylthio substituents : These groups enhance the compound's pharmacological profile.
Synthesis
The synthesis of this compound involves several routes, typically employing techniques such as refluxing or microwave-assisted synthesis to optimize yield and reduce reaction times. Purification methods like recrystallization or chromatography are essential for isolating the final product. The reactions involved are monitored using thin-layer chromatography or high-performance liquid chromatography to ensure purity.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. Studies have shown moderate to strong activity against various bacterial strains, including:
- Salmonella typhi
- Bacillus subtilis
The compound's structural features contribute to its ability to disrupt bacterial cell functions, making it a potential candidate for developing new antibacterial agents.
Enzyme Inhibition
Enzyme inhibition studies reveal that derivatives of this compound can inhibit critical enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant in treating neurodegenerative diseases like Alzheimer's. The following table summarizes the enzyme inhibition activities reported for similar compounds:
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | AChE | 5.6 | |
| Compound B | Urease | 3.4 | |
| N1-(2-chlorobenzyl)-N2... | AChE | TBD | Current Study |
Docking Studies
Molecular docking studies have been conducted to elucidate the interaction mechanisms between this compound and various biological targets. These studies indicate that the compound can effectively bind to target proteins, influencing their biological activity.
Case Studies
Several case studies have been published that highlight the therapeutic potential of compounds with similar structures:
- Anticancer Activity : A study demonstrated that piperidine derivatives exhibit cytotoxic effects against cancer cell lines, suggesting that N1-(2-chlorobenzyl)-N2... might also possess anticancer properties.
- Hypoglycemic Effects : Research has indicated that certain piperidine compounds can regulate blood glucose levels, which may be beneficial in diabetes management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
